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Compound of Interest

Compound Name: 5-Fluoroorotic acid monohydrate

Cat. No.: B013571 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing 5-Fluoroorotic Acid (5-FOA) for counter-selection in

various yeast strains.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 5-FOA in yeast counter-selection?

A1: 5-Fluoroorotic Acid (5-FOA) is a non-toxic compound that is taken up by yeast cells. In

strains possessing a functional URA3 gene, the encoded enzyme, orotidine-5'-phosphate

(OMP) decarboxylase, converts 5-FOA into the toxic compound 5-fluorouracil (5-FU).[1][2][3][4]

5-FU is then further metabolized into 5-fluorodeoxyuridine monophosphate (5-FdUMP) and 5-

fluorouridine triphosphate (5-FUTP), which inhibit DNA and RNA synthesis, respectively,

leading to cell death.[5][6] Therefore, only cells that have lost the URA3 gene (ura-) can survive

on media containing 5-FOA.[7][8]

Q2: Which yeast strains are compatible with 5-FOA counter-selection?

A2: 5-FOA counter-selection is widely used in Saccharomyces cerevisiae (URA3). It is also

applicable to other yeast species that have a homologous gene, such as

Schizosaccharomyces pombe (URA4 and URA5) and Candida albicans (URA3).[7] The key

requirement is the presence of a gene encoding an OMP decarboxylase that can convert 5-

FOA to a toxic byproduct.
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Q3: What is the recommended storage condition for 5-FOA?

A3: 5-FOA powder should be stored at -20°C and protected from light.[7] Stock solutions of 5-

FOA dissolved in DMSO can also be stored at -20°C.[7] Under proper storage conditions, the

product should be stable for at least one year.[7]

Troubleshooting Guide
Problem 1: No colonies or very few colonies grow on 5-FOA plates after

transformation/selection.

Possible Cause Suggested Solution

Inefficient plasmid loss or gene disruption:

Before plating on 5-FOA, grow the yeast culture

in non-selective liquid medium (e.g., YPD or SC

complete) for several generations to allow for

the loss of the URA3-containing plasmid.[9]

5-FOA concentration is too high:

Reduce the 5-FOA concentration in your plates.

Titrate the concentration to find the optimal level

for your specific strain and experimental

conditions.

Media composition issues:

Ensure that the medium contains uracil to

support the growth of ura3- cells.[9] The

recommended concentration is typically 50

mg/L.

Low viability of cells:

Check the viability of your yeast cells before

plating. Ensure they are in the logarithmic

growth phase.

Problem 2: A high number of background colonies (false positives) are growing on 5-FOA

plates.
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Possible Cause Suggested Solution

5-FOA concentration is too low:

Increase the 5-FOA concentration. A common

starting point is 1 g/L, but this may need to be

optimized.[9]

Spontaneous mutations in the URA3 gene:

This is expected. To distinguish true

recombinants from spontaneous mutants,

perform replica plating or PCR analysis on the

resulting colonies.

Incomplete selection:

Ensure plates are incubated for a sufficient

amount of time (typically 3-5 days) to allow for

the killing of URA3+ cells.[9]

Use of YPD with 5-FOA:

Avoid using YPD medium for 5-FOA selection as

it contains uracil, which can compete with 5-

FOA and reduce its efficacy.[10] Use a synthetic

defined (SD) medium.

Media pH is too high:

The toxicity of 5-FOA is pH-dependent, with

higher toxicity at a lower pH.[11] Ensure the pH

of your medium is acidic, typically around 4.0-

4.5.[11]

Colonies are too crowded:

High colony density can lead to the survival of

sensitive cells. Plate a lower density of cells to

ensure effective selection.[10]

Problem 3: Colonies from 5-FOA plates can still grow on media lacking uracil.
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Possible Cause Suggested Solution

Gene silencing:

The URA3 gene may be silenced rather than

lost. Try to re-streak the colonies on 5-FOA

plates to select for more stable ura- cells.[10]

Mixed population in the colony:

The colony may be a mix of URA3+ and ura3-

cells. Streak out the colony for single isolates

and re-test their phenotype.

Cross-contamination:
Ensure proper sterile technique to avoid

contamination from URA3+ strains.

Quantitative Data Summary
Table 1: Recommended 5-FOA Concentrations for Different Yeast Strains

Yeast Strain
Typical 5-FOA
Concentration (g/L)

Reference

Saccharomyces cerevisiae 1.0 [9]

Saccharomyces cerevisiae (for

diploid selection)
0.1% (1.0 g/L) [12]

Candida albicans

Not explicitly stated, but

protocols for S. cerevisiae are

often adapted.

Schizosaccharomyces pombe

Not explicitly stated, but

protocols for S. cerevisiae are

often adapted.

Note: The optimal 5-FOA concentration can be strain-dependent and may require empirical

determination.

Table 2: Stock Solution Preparation
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Stock Solution Concentration Solvent Storage

100x 5-FOA 100 mg/mL DMSO -20°C

Experimental Protocols
Protocol 1: Preparation of 5-FOA Selection Plates

This protocol describes the preparation of 1 liter of synthetic complete (SC) medium containing

5-FOA.

Materials:

Yeast Nitrogen Base (without amino acids and ammonium sulfate)

Ammonium sulfate

Glucose (or other carbon source)

Complete Supplement Mixture (CSM) or appropriate drop-out mix lacking uracil

Uracil

5-Fluoroorotic Acid (5-FOA)

Bacteriological Agar

Sterile, deionized water

DMSO (optional, for stock solution)

Procedure:

Prepare the base medium: In 900 mL of sterile, deionized water, dissolve:

6.7 g Yeast Nitrogen Base (w/o amino acids)

20 g Glucose
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Appropriate amount of amino acid drop-out mix (ensure it contains uracil or add uracil

separately to a final concentration of 50 mg/L).

Add Agar: Add 20 g of bacteriological agar.

Autoclave: Sterilize the mixture by autoclaving for 20 minutes at 121°C.

Cool the medium: Allow the autoclaved medium to cool in a 55-60°C water bath.

Prepare 5-FOA:

Direct addition: Weigh out 1 g of 5-FOA powder and add it to the cooled medium. Stir until

it is fully dissolved. This may take some time.

Using a stock solution: Prepare a 100 mg/mL stock solution of 5-FOA in DMSO.[1][7][13]

Add 10 mL of this stock solution to the 1 L of cooled medium.

Pour plates: Once the 5-FOA is completely dissolved and the medium is mixed thoroughly,

pour the plates in a sterile environment.

Storage: Allow the plates to solidify at room temperature, and then store them at 4°C,

protected from light. Plates are typically stable for several weeks.

Protocol 2: 5-FOA Counter-selection of Yeast

This protocol outlines the general steps for selecting ura3- yeast cells.

Materials:

Yeast strain containing a URA3 marker (e.g., on a plasmid).

Non-selective liquid medium (e.g., YPD or SC complete).

5-FOA selection plates (prepared as in Protocol 1).

SC-Ura plates (for phenotype confirmation).

Sterile water or saline for dilutions.
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Procedure:

Outgrowth: Inoculate a single colony of the yeast strain into 5 mL of non-selective liquid

medium. Grow overnight at 30°C with shaking. This step allows for the spontaneous loss of

the URA3-containing plasmid.[9]

Dilution Series: Prepare a serial dilution of the overnight culture in sterile water or saline

(e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

Plating: Plate 100-200 µL of the appropriate dilutions onto the 5-FOA selection plates. The

appropriate dilution will depend on the expected frequency of plasmid loss or gene

disruption.

Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies appear.

Colony Picking and Phenotype Confirmation:

Pick individual colonies from the 5-FOA plates.

Streak each colony onto a new 5-FOA plate and an SC-Ura plate.

Incubate at 30°C for 2-3 days.

Colonies that grow on the 5-FOA plate but fail to grow on the SC-Ura plate are the desired

ura3- mutants.
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Caption: Mechanism of 5-FOA counter-selection in yeast.
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1. Outgrowth
Grow URA3+ yeast in non-selective liquid medium

2. Plating
Plate serial dilutions on 5-FOA medium

3. Incubation
Incubate at 30°C for 3-5 days

4. Colony Selection
Pick individual colonies

5. Phenotype Confirmation
Replica plate onto SC-Ura and 5-FOA plates

Result: ura3- mutants
Growth on 5-FOA, No growth on SC-Ura

Successful Selection

Result: URA3+ cells (False Positives)
Growth on both plates or no growth on 5-FOA

Unsuccessful or
False Positive

Click to download full resolution via product page

Caption: General workflow for 5-FOA counter-selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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